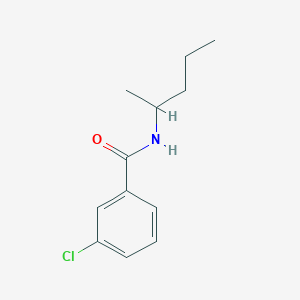

3-chloro-N-(pentan-2-yl)benzamide

Description

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

3-chloro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |

InChI Key |

ABVLZAMLBMUFGV-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

The compound 3-chloro-N-(pentan-2-yl)benzamide is a member of the benzamide class, which has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and material sciences. This article will explore its applications, supported by comprehensive data and documented case studies.

Chemical Properties and Structure

This compound has a molecular formula of and features a chloro group on the benzene ring, contributing to its chemical reactivity. The structural characteristics include:

- Chlorine Atom : Enhances lipophilicity and biological activity.

- Pentan-2-yl Group : Provides steric bulk which can influence binding interactions in biological systems.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in:

- Cancer Therapy : Research indicates that benzamide derivatives can inhibit specific cancer cell lines. For instance, studies have shown that modifications of the benzamide structure can enhance cytotoxicity against various cancer types, including breast and prostate cancer .

- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes has been investigated, with preliminary results indicating effective inhibition against certain Gram-positive bacteria .

Biochemical Research

In biochemical assays, this compound has been utilized to explore:

- Enzyme Inhibition : As an inhibitor of specific enzymes, this compound can be used to elucidate enzyme mechanisms and pathways in metabolic studies. For example, it has been tested against proteases and kinases, which are crucial in various signaling pathways .

Material Sciences

The unique properties of this compound have led to its exploration in material sciences:

- Polymer Chemistry : Its incorporation into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. The chlorinated benzamide can serve as a functional monomer in copolymerization reactions, potentially leading to novel materials with tailored functionalities .

Environmental Applications

Recent studies have also focused on the environmental impact of benzamide derivatives, including:

- Bioremediation : The potential of this compound in bioremediation efforts is being explored, particularly its role in the degradation of pollutants by microbial action. Its structure allows for microbial uptake and subsequent transformation into less harmful products .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized various benzamide derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition properties of this compound was conducted using a range of biochemical assays. The compound was found to effectively inhibit serine proteases with an IC50 value comparable to established inhibitors. This finding supports its application as a tool for studying protease functions in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

- 3-Chloro-N-(2-nitrophenyl)benzamide (): Substituents: 3-Cl on benzene; 2-nitrophenyl on amide. Crystal Packing: Exhibits Cl···Cl interactions (3.943 Å) and C–H···O hydrogen bonds, forming C(7) chains along the [010] axis. The nitro group enhances intermolecular interactions, influencing melting point (399 K) .

- 2-Chloro-N-(3-methylphenyl)benzamide (): Substituents: 2-Cl on benzene; 3-methylphenyl on amide. Structural Data: Similar planar amide geometry but with a methyl group inducing steric effects. No direct halogen-halogen interactions reported. Comparison: The 3-Cl position in the target compound may enhance dipole interactions compared to 2-Cl derivatives, affecting crystal stability .

Alkyl vs. Aryl Substituents

3-Chloro-N-(diethylcarbamothioyl)benzamide ():

- Substituents: Diethylcarbamothioyl group (S-containing).

- Coordination Chemistry: Forms square-planar nickel(II) complexes (Ni–S and Ni–O bonds). Molecular weight: 598.23 g/mol; space group P2₁/c .

- Comparison : The pentan-2-yl group lacks sulfur, limiting metal coordination but improving metabolic stability in biological systems.

Heterocyclic and Complex Substituents

- 3-Chloro-N-(2-methyl-3-oxo-thiadiazol-5-yl)benzamide (): Substituents: Thiadiazole ring (N,S-heterocycle). Applications: Potential use in pesticidal or antifungal agents due to sulfur’s electron-withdrawing effects . Comparison: The thiadiazole group introduces additional hydrogen-bonding sites, unlike the alkyl chain in the target compound.

- 3-Chloro-N-(furan-2-carbonyl-hydrazinocarbothioyl)benzamide (): Substituents: Furan and hydrazine-carbothioyl groups. Crystal Structure: Planar geometry with N–H···O and C–H···O hydrogen bonds forming 1D chains.

Key Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(pentan-2-yl)benzamide?

The synthesis typically involves coupling a 3-chlorobenzoyl chloride derivative with pentan-2-amine under reflux in anhydrous solvents like dichloromethane or acetonitrile. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid precursor (e.g., 3-chlorobenzoic acid) to form the acyl chloride intermediate. Reaction conditions (e.g., reflux time, molar ratios) are critical for optimizing yield . Purification methods such as recrystallization or column chromatography are recommended to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide linkage (δ ~8 ppm for NH in DMSO-d₆) and substituent positions .

- FT-IR : Detects C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the molecular structure of benzamide derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo/Kα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, halogen contacts). For example, Cl···Cl distances of ~3.8–3.9 Å have been observed in related benzamides .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Multi-Step Optimization : Use coupling agents like HATU or EDC to enhance amide bond formation efficiency .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve reaction kinetics.

- Catalysis : Palladium-based catalysts (e.g., Pd/C) can reduce side reactions in precursor synthesis .

- By-Product Analysis : LC-MS or TLC monitors intermediates, ensuring stepwise purity .

Q. How should researchers resolve discrepancies in crystallographic data when analyzing halogen interactions?

- DFT Calculations : Validate Cl···Cl or Cl···π interactions by comparing experimental bond lengths with theoretical models (e.g., B3LYP/6-311G**) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may alter halogen contact distances .

- Data Refinement : Use SHELXL’s restraints for disordered atoms and anisotropic displacement parameters to reduce R-factor inconsistencies .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) of this compound derivatives?

- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring to study electronic effects on bioactivity .

- Biological Assays : Test derivatives against kinase enzymes or bacterial targets using fluorescence polarization or MIC assays .

- Molecular Docking : Simulate ligand-receptor binding (e.g., AutoDock Vina) to predict interactions with biological targets like ACPS-PPTase .

Q. What computational methods complement experimental data in analyzing non-covalent interactions?

- Hirshfeld Surface Analysis : Visualizes intermolecular contacts (e.g., H-bonding, van der Waals) using CrystalExplorer .

- Molecular Dynamics (MD) : Simulates stability of crystal packing or solution-phase conformations under varying temperatures .

- QTAIM (Quantum Theory of Atoms in Molecules) : Identifies critical bond paths and electron density topology for halogen bonds .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting thermal stability data in benzamide derivatives?

- Reproducibility Tests : Repeat thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways .

- Cross-Validation : Compare DSC results with variable-temperature XRD to correlate phase transitions with structural changes .

Designing experiments to study the impact of substituents on amide conformation:

- Variable-Temperature NMR : Track rotational barriers of the amide bond in DMSO-d₆ at 25–100°C .

- SCXRD at Multiple Temperatures : Resolve conformational flexibility (e.g., syn vs. anti carbonyl orientation) .

Methodological Tables

Table 1: Key Crystallographic Parameters for 3-Chloro-N-(2-nitrophenyl)benzamide

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.6300 (9) |

| b (Å) | 14.1462 (12) |

| c (Å) | 6.7797 (6) |

| β (°) | 105.475 (7) |

| Cl···Cl distance (Å) | 3.943 (3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.